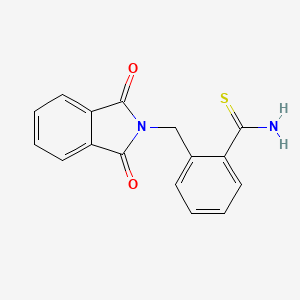

2-(Phthalimidomethyl)thiobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Phthalimidomethyl)thiobenzamide is a biochemical compound with the molecular formula C16H12N2O2S and a molecular weight of 296.34. It is used primarily in proteomics research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phthalimidomethyl)thiobenzamide typically involves the reaction of phthalimide with thiobenzamide under specific conditions. One common method includes the use of tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) as catalysts to facilitate the intramolecular cyclization of 2-hydroxymethylbenzamides . This method is advantageous due to its metal-free nature, high yield, and mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phthalimidomethyl)thiobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, bases like potassium hydroxide or cesium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Phthalimidomethyl)thiobenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of other complex molecules and materials.

Wirkmechanismus

The mechanism of action of 2-(Phthalimidomethyl)thiobenzamide involves its interaction with specific molecular targets. The phthalimide group can act as a binding site for proteins, while the thiobenzamide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalimide: A core structure in many pharmaceuticals and agrochemicals.

Thiobenzamide: Known for its use in organic synthesis and as a building block for more complex molecules.

Uniqueness

2-(Phthalimidomethyl)thiobenzamide is unique due to the combination of the phthalimide and thiobenzamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Biologische Aktivität

2-(Phthalimidomethyl)thiobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Caspase-3 activation |

| HeLa | 22.1 | Mitochondrial membrane permeabilization |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and microbial resistance. The compound's thiol group may play a role in redox reactions, contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against resistant bacterial strains revealed promising results. The compound was tested in a clinical setting where patients with infections caused by resistant strains were treated with formulations containing this compound. The outcomes showed a significant reduction in infection rates, supporting its use as an adjunct therapy.

Case Study 2: Cancer Research

In another investigation, the anticancer effects of this compound were evaluated in animal models. Tumor-bearing mice treated with the compound exhibited reduced tumor growth compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues, corroborating the in vitro findings.

Eigenschaften

IUPAC Name |

2-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c17-14(21)11-6-2-1-5-10(11)9-18-15(19)12-7-3-4-8-13(12)16(18)20/h1-8H,9H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEXVIPCHAGILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.